2-Bromo-3',5'-dibenzyloxyacetphenone

Description

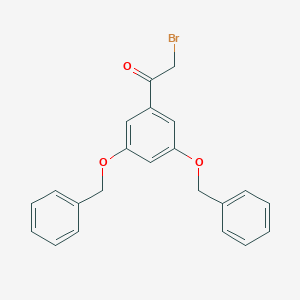

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQMOQSQAVBFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183126 | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-18-7 | |

| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WH676DPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-3',5'-dibenzyloxyacetophenone: Synthesis, Mechanism, and Application in Drug Development

This in-depth technical guide provides a comprehensive overview of 2-Bromo-3',5'-dibenzyloxyacetophenone, a key synthetic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into its synthesis, reaction mechanisms, and critical role as a building block for therapeutic agents.

Introduction and Significance

2-Bromo-3',5'-dibenzyloxyacetophenone, identified by its CAS number 28924-18-7 , is a halogenated aromatic ketone of significant interest in organic synthesis.[1] Its molecular structure, featuring a reactive α-bromo ketone moiety and two benzyl-protected hydroxyl groups, makes it a versatile precursor for the construction of complex molecular architectures. The presence of the bromine atom at the alpha position to the carbonyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions. This reactivity is central to its utility in the pharmaceutical industry, most notably as a crucial intermediate in the synthesis of the bronchodilator drug, Terbutaline.[2] This guide will elucidate the synthesis of this compound, delve into the mechanistic underpinnings of its formation, and explore its application in the development of pharmaceuticals.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Bromo-3',5'-dibenzyloxyacetophenone is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 28924-18-7 | [1] |

| Molecular Formula | C₂₂H₁₉BrO₃ | Inferred from structure |

| Molecular Weight | 411.29 g/mol | Inferred from formula |

| Appearance | White to Off-White Solid (Expected) | General knowledge |

| Solubility | Soluble in common organic solvents like chloroform, ethyl acetate, and DMSO | [3] |

Synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone

The primary route to 2-Bromo-3',5'-dibenzyloxyacetophenone is through the selective α-bromination of its precursor, 3,5-dibenzyloxyacetophenone. A robust and scalable method utilizes copper(II) bromide as the brominating agent. This method avoids the use of elemental bromine, which is highly corrosive and hazardous.

Experimental Protocol: α-Bromination with Copper(II) Bromide

The following protocol is adapted from established patent literature, providing a reliable method for the synthesis of the title compound.[3]

Materials:

-

3,5-Dibenzyloxyacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Chloroform (CHCl₃)

-

Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibenzyloxyacetophenone (1 equivalent) in a 1:1 mixture of chloroform and ethyl acetate.

-

Addition of Brominating Agent: Add copper(II) bromide (2.1 equivalents) to the solution.

-

Reaction: Heat the mixture to 50°C and stir for approximately 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Aqueous Wash: Wash the filtrate with concentrated hydrochloric acid, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-3',5'-dibenzyloxyacetophenone.

Synthesis Workflow Diagram

Caption: General mechanisms for the α-bromination of ketones.

Characterization and Purity Assessment

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Bromo-3',5'-dibenzyloxyacetophenone. Standard analytical techniques are employed for this purpose. While a publicly available, fully analyzed experimental spectrum for this specific compound is limited, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - Singlet around 4.4-4.6 ppm (2H): Corresponds to the -CH₂Br protons. - Singlet around 5.1 ppm (4H): Corresponds to the two benzylic -OCH₂- protons. - Multiplets between 6.8-7.5 ppm (13H): Aromatic protons from the three phenyl rings. |

| ¹³C NMR | - Signal around 30-35 ppm: Corresponds to the -CH₂Br carbon. - Signal around 70 ppm: Corresponds to the benzylic -OCH₂- carbons. - Signals between 108-160 ppm: Aromatic carbons. - Signal around 190 ppm: Carbonyl carbon (C=O). |

| IR Spectroscopy | - Strong absorption around 1690-1710 cm⁻¹: Characteristic of the C=O stretch of an α-bromoketone. - Bands around 3030-3100 cm⁻¹: Aromatic C-H stretching. - Bands around 2850-2960 cm⁻¹: Aliphatic C-H stretching from the methylene groups. - Bands around 1200-1250 cm⁻¹: C-O ether stretching. - Band around 600-700 cm⁻¹: C-Br stretching. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed at m/z 410 and 412. - Major Fragmentation: Loss of the bromomethyl radical (-•CH₂Br) and benzyloxy groups. |

Application in Drug Development: The Synthesis of Terbutaline

The primary application of 2-Bromo-3',5'-dibenzyloxyacetophenone in drug development is as a pivotal intermediate in the synthesis of Terbutaline. [2]Terbutaline is a selective β₂-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.

The synthesis involves the reaction of 2-Bromo-3',5'-dibenzyloxyacetophenone with an appropriately protected amine, followed by reduction of the ketone and deprotection of the benzyl groups.

Synthetic Pathway to Terbutaline

Caption: Synthetic pathway from 2-Bromo-3',5'-dibenzyloxyacetophenone to Terbutaline.

The α-bromo group in 2-Bromo-3',5'-dibenzyloxyacetophenone serves as an excellent leaving group, allowing for the facile introduction of the amine side chain, which is crucial for the pharmacological activity of Terbutaline. The benzyl groups serve as protecting groups for the phenolic hydroxyls, which are sensitive to oxidation and other side reactions. These protecting groups are then cleanly removed in the final step of the synthesis, typically by catalytic hydrogenation.

Safety and Handling

As with all α-haloketones, 2-Bromo-3',5'-dibenzyloxyacetophenone should be handled with care. These compounds are often lachrymators and skin irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-3',5'-dibenzyloxyacetophenone is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via the copper(II) bromide-mediated bromination of 3,5-dibenzyloxyacetophenone is an efficient and practical method. The reactivity of its α-bromo ketone functionality is key to its utility, particularly in the synthesis of the important bronchodilator Terbutaline. A thorough understanding of its synthesis, reaction mechanisms, and handling is essential for its effective and safe use in research and drug development.

References

-

Terbutaline. In: Wikipedia. Accessed January 12, 2026. [Link]

-

TERBUTALINE MEDICINAL CHEMISTRY.pptx. In: Slideshare. Accessed January 12, 2026. [Link]

- CN110950765A - A kind of preparation method of terbutaline sulfate - Google P

Sources

An In-depth Technical Guide to 2-Bromo-3',5'-dibenzyloxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3',5'-dibenzyloxyacetophenone is a key organic intermediate with significant applications in the synthesis of pharmaceutical compounds. Its unique chemical structure, featuring a brominated acetyl group and two benzyloxy moieties on the phenyl ring, makes it a versatile building block for constructing more complex molecules. This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-Bromo-3',5'-dibenzyloxyacetophenone, with a particular focus on its role in drug development.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 2-Bromo-3',5'-dibenzyloxyacetophenone are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28924-18-7 | [1] |

| Molecular Formula | C₂₂H₁₉BrO₃ | [1] |

| Molecular Weight | 411.29 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 84-86 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone | [2] |

| Synonyms | Terbutaline Impurity 47 | [1] |

Chemical Structure

The structural arrangement of 2-Bromo-3',5'-dibenzyloxyacetophenone is crucial to its reactivity and function as a synthetic intermediate.

Caption: Chemical structure of 2-Bromo-3',5'-dibenzyloxyacetophenone.

Role in Drug Development: Synthesis of Terbutaline

2-Bromo-3',5'-dibenzyloxyacetophenone is a pivotal intermediate in the synthesis of Terbutaline, a selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[3] The bromoacetyl group serves as a reactive handle for the introduction of the tert-butylamino ethanol side chain, a key pharmacophore of Terbutaline.

The synthesis of Terbutaline from 3',5'-dibenzyloxyacetophenone involves a bromination step to yield 2-Bromo-3',5'-dibenzyloxyacetophenone.[3] This is a critical transformation that activates the molecule for subsequent nucleophilic substitution.

Caption: Synthetic pathway from 3',5'-dibenzyloxyacetophenone to Terbutaline.

Experimental Protocol: Synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone

The following protocol is adapted from a patented synthesis method.[3] Researchers should consult the original patent for full details and exercise appropriate safety precautions.

Materials:

-

3',5'-Dibenzyloxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Chloroform

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 3',5'-dibenzyloxyacetophenone in a mixture of chloroform and ethyl acetate.

-

Add copper(II) bromide to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with concentrated hydrochloric acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude α-bromo-3,5-dibenzyloxyacetophenone.[3]

Note: This protocol provides a general outline. Optimization of reaction conditions, including temperature, reaction time, and solvent ratios, may be necessary to achieve desired yields and purity.

Safety and Handling

-

Hazard Statements: Likely to be corrosive and may cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. Seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

Spectroscopic Data (Reference)

¹H NMR of 3,5-Dibenzyloxyacetophenone: The spectrum would be expected to show signals corresponding to the acetyl protons (a singlet around 2.5 ppm), the benzylic protons (a singlet around 5.0 ppm), and the aromatic protons of the dibenzyloxyacetophenone core and the benzyl groups (in the range of 6.8-7.5 ppm).[7] The introduction of the bromine atom at the α-position in 2-Bromo-3',5'-dibenzyloxyacetophenone would be expected to shift the signal for the adjacent methylene protons downfield.

Conclusion

2-Bromo-3',5'-dibenzyloxyacetophenone is a valuable chemical intermediate with established importance in the pharmaceutical industry, particularly in the synthesis of the bronchodilator Terbutaline. Its well-defined physical properties and the availability of synthetic routes make it an accessible tool for medicinal chemists and drug development professionals. A thorough understanding of its handling and safety precautions is essential for its use in a laboratory or industrial setting. Further research to fully characterize its spectroscopic properties and to explore its potential in the synthesis of other bioactive molecules is warranted.

References

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Bromo-3'-hydroxyacetophenone.

- Santa Cruz Biotechnology, Inc. (n.d.).

- Thermo Fisher Scientific. (2025, September 17).

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.). 2,3'-Dibromoacetophenone, 97%.

- Spectrum Chemical. (2019, June 10).

- Muby Chemicals. (n.d.). 2-Bromo-4'-benzyloxy-3-nitroacetophenone Manufacturers, SDS.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 1 H-NMR spectra of 2b in CDCl3 (blue) and DMSO-d6 (red)

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.). Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s).

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-3′,5′-dibenzyloxyacetphenone.

- ChemicalBook. (n.d.). 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-bromo-2',5'-dimethoxyacetophenone(1204-21-3) 1 h nmr.

- ChemicalBook. (n.d.). 2-BROMO-3',5'-DIBENZYLOXYACETOPHENONE.

- LGC Standards. (n.d.). Buy Online CAS Number 28924-18-7 - TRC - 2-Bromo-3',5'-dibenzyloxyacetphenone.

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.

- Google Patents. (n.d.).

- MP Biomedicals. (n.d.). 263093 2-Bromo-3',5'-dibenzyloxyacetophenone CAS: 28924-18-7.

- Sigma-Aldrich. (n.d.). 3,5-Dibenzyloxyacetophenone 98%.

- ChemicalBook. (n.d.). 3,5-Dibenzyloxyacetophenone.

- PubMed. (n.d.). Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents.

- Chemical Society Reviews (RSC Publishing). (2024, January 16).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3',5'-Dibenzyloxyacetophenone.

- BOC Sciences. (n.d.). CAS 36763-39-0 2-Bromo-3',5'-Diacetoxyacetophenone.

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Benzoyloxyacetophenone [webbook.nist.gov]

2-Bromo-3',5'-dibenzyloxyacetophenone synthesis from acetophenone

An In-depth Technical Guide to the Synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to 2-Bromo-3',5'-dibenzyloxyacetophenone, a valuable intermediate in medicinal chemistry and organic synthesis. The document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the strategic choices made throughout the synthesis, including the selection of starting materials and the implementation of protecting group chemistry. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Strategic Analysis of the Synthetic Pathway

The synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone from a simple precursor like acetophenone necessitates a multi-step approach. A direct transformation is not feasible due to the need for specific functionalization on both the aromatic ring and the acetyl side-chain. The most logical and efficient pathway, which is widely adopted, begins with a more functionalized precursor, 3',5'-dihydroxyacetophenone. This choice circumvents the complex and often low-yielding process of introducing two hydroxyl groups onto the acetophenone ring in a meta-relationship.

The core strategy involves two key transformations:

-

Protection of Phenolic Hydroxyls : The hydroxyl groups of 3',5'-dihydroxyacetophenone are highly reactive and would interfere with the subsequent bromination step, leading to undesired side reactions such as electrophilic aromatic substitution (nuclear bromination).[1][2] Therefore, they must be protected. Benzyl ethers are an ideal choice as they are robust under a range of conditions but can be selectively removed later via catalytic hydrogenolysis if required.[3][4]

-

Alpha (α)-Bromination : Once the hydroxyl groups are protected, the resulting 3',5'-dibenzyloxyacetophenone undergoes selective bromination at the α-carbon of the acetyl group. This reaction provides the target molecule, a versatile α-bromo ketone ready for further synthetic elaboration.[5][6]

This two-step sequence ensures high selectivity and yield, representing a self-validating and reliable protocol.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 3',5'-Dibenzyloxyacetophenone (Precursor)

Mechanistic Rationale: The Williamson Ether Synthesis

The protection of the two phenolic hydroxyl groups is achieved via the Williamson ether synthesis. This reaction is a classic SN2 pathway where a phenoxide ion, formed by deprotonating the phenol with a mild base, acts as a nucleophile and attacks an alkyl halide (in this case, benzyl chloride). The use of potassium carbonate as the base and acetone as the solvent is a common and effective method that avoids the need for harsher, moisture-sensitive bases like sodium hydride.[7] The reaction is typically driven to completion by heating under reflux.

Caption: Mechanism for benzyl ether formation.

Detailed Experimental Protocol: Benzylation

The following protocol is adapted from established literature procedures.[7]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',5'-dihydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone (10 mL per gram of starting material).

-

Reagent Addition : Add benzyl chloride (2.2 eq.) to the stirring suspension at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 55-60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation : Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification : Recrystallize the resulting residue from methanol to yield 3',5'-dibenzyloxyacetophenone as an off-white solid.

Expected Characterization

-

Appearance : Off-white crystalline solid.

-

¹H NMR (DMSO-d₆, 300 MHz) : δ 7.32-7.47 (m, 10H, Ar-H from benzyl), 7.18 (d, 2H, Ar-H), 6.96 (t, 1H, Ar-H), 5.16 (s, 4H, -OCH₂-), 2.55 (s, 3H, -COCH₃).[7]

Part II: α-Bromination of 3',5'-Dibenzyloxyacetophenone

Mechanistic Rationale: Selective α-Bromination

The conversion of the protected ketone to the final product is an α-bromination reaction. While elemental bromine in acetic acid is a classic method, using copper(II) bromide (CuBr₂) offers a milder and often more convenient alternative.[7] The reaction proceeds by the enolization of the ketone, which then attacks a bromine species. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and facilitates enol formation, directing the bromination to the side chain rather than the electron-rich aromatic ring.[5][8]

Caption: Simplified mechanism of ketone α-bromination.

Detailed Experimental Protocol: Bromination

The following protocol is based on a procedure utilizing copper(II) bromide.[7]

-

Reaction Setup : In a round-bottom flask, dissolve 3',5'-dibenzyloxyacetophenone (1.0 eq.) in a mixture of chloroform and ethyl acetate (1:1 v/v, 10 mL per gram of ketone).

-

Reagent Addition : Add copper(II) bromide (2.1 eq.) to the solution and stir the resulting suspension.

-

Reaction : Heat the mixture to 50°C and stir for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup : Cool the reaction mixture and filter to remove the copper salts. Wash the filtrate with a small amount of dilute hydrochloric acid, followed by water.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2-Bromo-3',5'-dibenzyloxyacetophenone is typically obtained as an oil or solid and can be used directly or purified further.

Expected Characterization

-

Appearance : Yellowish oil or solid.

-

¹H NMR : The characteristic singlet for the methyl protons (-COCH₃) around δ 2.55 ppm will be replaced by a singlet for the bromomethyl protons (-COCH₂Br) shifted downfield, typically appearing around δ 4.4-4.7 ppm. The aromatic and benzylic protons will remain in their respective regions.[9][10]

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2).

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Avg. Yield |

| 1 | 3',5'-Dihydroxyacetophenone | 1.0 | Benzyl Chloride | 2.2 | Acetone | 55-60 | 4-6 | 80-85%[7] |

| K₂CO₃ | 2.5 | |||||||

| 2 | 3',5'-Dibenzyloxyacetophenone | 1.0 | Copper(II) Bromide | 2.1 | CHCl₃/EtOAc | 50 | 5 | >90% (crude)[7] |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl Chloride : Is a lachrymator and corrosive. Handle with extreme care and avoid inhalation of vapors.

-

Bromine/Copper(II) Bromide : Bromine is highly toxic, corrosive, and causes severe burns.[11][12] CuBr₂ is harmful if swallowed and is an irritant. Avoid contact with skin and eyes.

-

Acids and Solvents : Chloroform is a suspected carcinogen. Acetic acid is corrosive.[13] Handle all solvents and acids with appropriate caution.

-

Waste Disposal : All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone is reliably achieved through a robust two-step sequence starting from 3',5'-dihydroxyacetophenone. The strategic use of benzyl protecting groups is critical for directing the subsequent bromination to the α-position of the acetyl group, thereby preventing unwanted side reactions on the aromatic ring. The protocols detailed herein are based on established and validated methods, providing a clear and efficient pathway for obtaining this key synthetic intermediate. Adherence to the described procedures and safety precautions will ensure a successful and safe synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis.

-

Wikipedia. Benzyl group. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Online] Available at: [Link]

-

Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Online] Available at: [Link]

-

National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Online] Available at: [Link]

-

ResearchGate. Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s). [Online] Available at: [Link]

-

National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 3,5-Dibenzyloxyacetophenone. [Online] Available at: [Link]

-

Quora. What is bromination acetophenone? [Online] Available at: [Link]

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Online] Available at: [Link]

- Google Patents. (2020). CN110950765A - A kind of preparation method of terbutaline sulfate.

-

Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Online] Available at: [Link]

-

Reddit. How does the bromination of acetophenone look like? (Br2, FeBr3). [Online] Available at: [Link]

-

Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone? [Online] Available at: [Link]

- Google Patents. (2012). CN102675075B - Preparation method of 3, 5-resacetophenone.

-

Organic Syntheses. Acetophenone, 3-bromo-. [Online] Available at: [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006. [Online] Available at: [Link]

-

TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. [Online] Available at: [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Bromine. [Online] Available at: [Link]

-

ROS. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Online] Available at: [Link]

-

National Institutes of Health. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Online] Available at: [Link]

-

SpectraBase. 2'-Bromoacetophenone. [Online] Available at: [Link]

-

ResearchGate. ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. [Online] Available at: [Link]

-

ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Online] Available at: [Link]

-

DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. [Online] Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Online] Available at: [Link]

-

Organic Syntheses. phenacyl bromide. [Online] Available at: [Link]

-

PubChem. 3',5'-Dihydroxyacetophenone. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 8. zenodo.org [zenodo.org]

- 9. 2-Bromoacetophenone(70-11-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ehs.providence.edu [ehs.providence.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Bromo-3',5'-dibenzyloxyacetophenone: A Keystone Intermediate in Medicinal Chemistry

This guide provides an in-depth examination of 2-Bromo-3',5'-dibenzyloxyacetophenone, a pivotal intermediate in the synthesis of high-value compounds for drug discovery and development. We will explore its synthesis, chemical utility, and its role as a precursor to pharmacologically active molecules, particularly within the chalcone and flavonoid families. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile building block.

Introduction: Strategic Importance in Synthesis

2-Bromo-3',5'-dibenzyloxyacetophenone (CAS No. 28924-18-7) is an α-bromoacetophenone derivative.[1] While not typically an end-product, its true value lies in its architecture: a reactive α-bromo group poised for nucleophilic substitution and two benzyl-protected hydroxyl groups on the aromatic ring. This combination makes it an ideal precursor for constructing complex molecular scaffolds.

The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—transforms this compound into a highly valuable building block for creating more complex structures, particularly N-, S-, and O-heterocycles that form the core of many blockbuster pharmaceuticals.[2] The benzyl groups serve as strategic protecting groups for the phenol moieties, which are common in natural products. This protection prevents unwanted side reactions during synthesis and can be readily removed in later steps to yield the final, biologically active molecule.

Synthesis and Mechanistic Considerations

The preparation of 2-Bromo-3',5'-dibenzyloxyacetophenone is a multi-step process that begins with readily available precursors. The overall strategy involves protecting the hydroxyl groups of a dihydroxyacetophenone precursor before introducing the bromine atom at the α-position.

Pathway Overview

The synthetic pathway begins with 3',5'-dihydroxyacetophenone, which is itself synthesized from 3,5-dihydroxybenzoic acid.[3] The hydroxyl groups are first protected using benzyl chloride. The resulting 3',5'-dibenzyloxyacetophenone is then subjected to selective α-bromination to yield the target compound.

Caption: Synthetic route to 2-Bromo-3',5'-dibenzyloxyacetophenone.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3',5'-Dibenzyloxyacetophenone

This step involves the protection of the phenolic hydroxyl groups via Williamson ether synthesis.

-

Rationale: The acidic protons of the hydroxyl groups would interfere with subsequent base-catalyzed reactions and are therefore protected. Benzyl groups are chosen for their stability under a range of reaction conditions and their susceptibility to removal via catalytic hydrogenation.

-

Protocol:

-

To a solution of 3',5'-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add benzyl chloride (2.2 equivalents) dropwise to the suspension.

-

Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 3',5'-dibenzyloxyacetophenone.[4]

-

Step 2: α-Bromination to Yield 2-Bromo-3',5'-dibenzyloxyacetophenone

The selective bromination of the α-carbon is a critical step. While various reagents like liquid bromine or N-bromosuccinimide (NBS) can be used, copper(II) bromide offers excellent selectivity for the α-position with good yields and operational simplicity.[5][6][7]

-

Rationale: Copper(II) bromide acts as both a source of bromine and a Lewis acid catalyst. The reaction proceeds via the enol form of the ketone. The use of a mixed solvent system like ethyl acetate and chloroform facilitates the reaction.

-

Protocol (adapted from patent literature): [4]

-

Dissolve 3',5'-dibenzyloxyacetophenone (1 equivalent) in a 1:1 mixture of chloroform and ethyl acetate.

-

Add copper(II) bromide (CuBr₂, 2.1 equivalents) to the solution.

-

Heat the mixture to 50°C and stir for 5 hours. The reaction progress is indicated by the formation of white copper(I) bromide precipitate.

-

Upon completion, filter the reaction mixture to remove the copper salts.

-

Wash the filtrate with a dilute acid solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude α-bromo-3',5'-dibenzyloxyacetophenone. The product can be purified by recrystallization or column chromatography.

-

| Parameter | Step 1: Benzylation | Step 2: Bromination |

| Key Reagents | Benzyl Chloride, K₂CO₃ | Copper(II) Bromide (CuBr₂) |

| Solvent | Acetone | Ethyl Acetate / Chloroform |

| Temperature | Reflux | 50°C |

| Typical Yield | >90% | ~85-95% |

| Reference | [4] | [4] |

| Table 1: Summary of Reaction Conditions. |

Application in the Synthesis of Chalcones

The primary utility of 2-Bromo-3',5'-dibenzyloxyacetophenone is as a precursor to chalcones. Chalcones are α,β-unsaturated ketones that serve as key intermediates in flavonoid biosynthesis and possess a vast range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9][10]

The synthesis is typically achieved via a base-catalyzed Claisen-Schmidt condensation between the acetophenone derivative and an aromatic aldehyde.[8][10]

General Reaction Scheme

Caption: General workflow for chalcone synthesis and deprotection.

Protocol: Synthesis of a Chalcone Derivative

-

Rationale: A strong base like NaOH deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.

-

Protocol: [11]

-

Dissolve 2-Bromo-3',5'-dibenzyloxyacetophenone (1 equivalent) and a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 equivalents) in ethanol.

-

Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature overnight. The formation of a solid precipitate often indicates product formation.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone derivative.

-

Role in Drug Discovery and Signaling Pathway Modulation

Chalcones derived from dihydroxyacetophenones are of significant interest due to their ability to modulate key cellular signaling pathways implicated in diseases like cancer and inflammation.[8][10] The presence of the α,β-unsaturated carbonyl moiety makes them reactive pharmacophores that can interact with biological targets, often through Michael addition with cysteine residues in proteins.[8]

For example, many hydroxychalcones are known to inhibit pro-inflammatory mediators by suppressing critical signaling pathways such as NF-κB and MAPK.[8]

Caption: Potential inhibition of the NF-κB inflammatory pathway by chalcones.

Conclusion

2-Bromo-3',5'-dibenzyloxyacetophenone is a strategically designed chemical intermediate of significant value to medicinal chemistry. Its synthesis is well-defined, and its true power is realized in its conversion to a diverse library of chalcones and flavonoids. By understanding the rationale behind its synthesis and its subsequent chemical transformations, researchers can effectively utilize this compound as a foundational building block for developing novel therapeutic agents targeting a wide range of diseases.

References

-

ResearchGate. (n.d.). Developments in the synthesis of α,α-dibromoacetophenones and related compounds | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s). Retrieved from [Link]

-

ResearchGate. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. (n.d.). Retrieved from [Link]

-

Western Michigan University ScholarWorks. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]

-

YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link]

- Google Patents. (n.d.). CN110950765A - A kind of preparation method of terbutaline sulfate.

-

National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Retrieved from [Link]

-

Future Medicinal Chemistry. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone.

-

ResearchGate. (2025). (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 4. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

discovery and history of substituted acetophenones

An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones

Abstract

Substituted acetophenones represent a cornerstone in the edifice of modern organic chemistry and medicinal drug development. From their initial discovery as simple aromatic ketones to their current status as privileged scaffolds in pharmacology, their journey encapsulates over 150 years of chemical innovation. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of substituted acetophenones. We delve into the seminal Friedel-Crafts acylation, providing detailed mechanistic insights and validated experimental protocols. Furthermore, we examine the critical role of the acetophenone framework in the synthesis of numerous blockbuster pharmaceuticals, illustrating its versatility and enduring importance for researchers, scientists, and drug development professionals.

The Genesis of an Aromatic Ketone: A Historical Perspective

The story of acetophenones is intrinsically linked to the broader history of aromatic chemistry. While English scientist Michael Faraday first isolated benzene in 1825, it was nearly three decades later that its derivatives began to be systematically explored[1][2]. The first synthesis of the parent compound, acetophenone (also known as methyl phenyl ketone or acetylbenzene), was achieved in 1857 by the French chemist Charles Friedel, who prepared it by distilling a mixture of calcium benzoate and calcium acetate[3][4].

However, the pivotal moment that unlocked the vast potential of acetophenones arrived in 1877. In a collaboration that would permanently shape synthetic organic chemistry, Charles Friedel and his American counterpart, James Mason Crafts, discovered a set of reactions to attach substituents to an aromatic ring[5][6][7][8][9]. Their work, born from an accidental observation of HCl evolution when treating amyl chloride with metallic aluminum, led to the development of the eponymous Friedel-Crafts alkylation and acylation reactions[7]. This discovery was a monumental leap, providing a direct and versatile method for forming new carbon-carbon bonds on aromatic rings[6][10].

In the late 19th and early 20th centuries, acetophenone itself found an early, albeit now obsolete, medicinal application. Marketed under the brand name Hypnone, it was used as a hypnotic and anticonvulsant agent, considered at the time to possess superior sedative effects to its contemporaries like paraldehyde and chloral hydrate[4][11]. This early foray into pharmacology, though rudimentary by modern standards, foreshadowed the immense therapeutic potential that would later be realized through its substituted derivatives.

The Friedel-Crafts Acylation: The Definitive Synthetic Tool

The Friedel-Crafts acylation remains the most fundamental and widely used method for the synthesis of acetophenones and their derivatives[12][13]. The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, most commonly anhydrous aluminum trichloride (AlCl₃)[14][15].

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution through a well-elucidated multi-step mechanism[5][12][14].

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) by coordinating to the halogen atom. This complex then cleaves to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺)[12][14].

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex[12].

-

Deprotonation and Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product[5][14].

-

Catalyst Complexation: The product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation is typically irreversible under reaction conditions, meaning that a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required. An aqueous workup is necessary to hydrolyze this complex and liberate the final product[5][16].

Caption: Mechanism of the Friedel-Crafts Acylation.

Causality and Limitations

The choice of the Friedel-Crafts acylation is driven by its reliability and predictability. Unlike the related alkylation reaction, the acylium ion electrophile does not undergo rearrangement. Furthermore, the product ketone is deactivated due to the electron-withdrawing nature of the acyl group, which prevents the polysubstitution that often plagues alkylation reactions[6][12].

However, the reaction has key limitations:

-

Substrate Scope: The reaction is ineffective on aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as -NO₂, -CF₃, or -SO₃H[12].

-

Functional Group Incompatibility: It fails with rings containing basic functional groups like -NH₂ or -OH, as these groups complex with the Lewis acid catalyst, deactivating it[17].

-

Catalyst Stoichiometry: As mentioned, more than one equivalent of the "catalyst" is required due to product complexation[5][16].

Experimental Protocol: Synthesis of 4-Chloroacetophenone

This protocol describes a self-validating system for the synthesis of a representative substituted acetophenone via Friedel-Crafts acylation.

Objective: To synthesize 4-chloroacetophenone from chlorobenzene and acetyl chloride.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Chlorobenzene | 112.56 | 20 mL | ~0.20 |

| Acetyl Chloride | 78.50 | 10 mL | ~0.14 |

| Anhydrous AlCl₃ | 133.34 | 20 g | ~0.15 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Crushed Ice | - | 200 g | - |

| Concentrated HCl | - | 50 mL | - |

| 5% NaOH Solution | - | 50 mL | - |

| Saturated NaCl (Brine) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and a magnetic stirrer. Fit the top of the condenser with a calcium chloride drying tube connected to a gas trap (e.g., an inverted funnel over a beaker of dilute NaOH) to absorb the evolved HCl gas[13].

-

Reagent Charging: In a fume hood, add anhydrous AlCl₃ (20 g) and anhydrous DCM (40 mL) to the flask. Begin stirring to form a slurry.

-

Addition of Acylating Agent: Add acetyl chloride (10 mL) to the dropping funnel.

-

Reaction Initiation: Cool the reaction flask in an ice-water bath. Slowly add the acetyl chloride dropwise to the stirred AlCl₃ slurry over 30 minutes. The reaction is exothermic; maintain the internal temperature below 10°C.

-

Addition of Aromatic Substrate: Once the acetyl chloride addition is complete, add a solution of chlorobenzene (20 mL) in DCM (20 mL) to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until HCl evolution ceases.

-

Quenching (Workup): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring[13]. This hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 20 mL portions of DCM.

-

Washing: Combine the organic layers and wash successively with 50 mL of 5% NaOH solution, 50 mL of water, and finally 50 mL of brine[13].

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the DCM solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 4-chloroacetophenone.

Validation & Characterization:

-

Expected Yield: 75-85%

-

Physical Appearance: Colorless to pale yellow solid/liquid.

-

Melting Point: 19-21 °C

-

Boiling Point: 236 °C

-

Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR should show two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.

The Acetophenone Scaffold in Modern Drug Development

The true value of substituted acetophenones in modern science lies in their role as versatile building blocks, or "privileged scaffolds," for the synthesis of pharmaceuticals[3][18][19]. The ketone group acts as a reactive "chemical handle" that allows for a wide array of subsequent chemical modifications, while the aromatic ring provides a stable anchor for interacting with biological targets through forces like π-π stacking[18].

This structural versatility has enabled the development of drugs across numerous therapeutic areas.

| Drug | Therapeutic Class | Acetophenone Precursor Example |

| Ibuprofen | Nonsteroidal Anti-inflammatory (NSAID) | 4-Isobutylacetophenone[18] |

| Bupropion | Antidepressant | 3-Chloroacetophenone[3][20] |

| Zolpidem | Hypnotic/Sedative | 4-Methylacetophenone[3] |

| Cinacalcet | Calcimimetic Agent | 3-(Trifluoromethyl)acetophenone[3] |

| Oxiconazole | Antifungal Agent | 2,4-Dichloroacetophenone[3] |

| Tolcapone | Anti-Parkinson's Agent | 3,4-Dihydroxy-5-nitroacetophenone[21] |

Case Study: Acetophenone Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Neurodegenerative diseases like Parkinson's are often characterized by a deficiency of neurotransmitters such as dopamine. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibiting this enzyme can increase dopamine levels, providing symptomatic relief.

Researchers have designed and synthesized series of substituted acetophenone derivatives that act as potent and selective inhibitors of MAO-B[22][23]. The general synthetic strategy involves using a hydroxyacetophenone (e.g., 3-hydroxyacetophenone or 4-hydroxyacetophenone) as the starting material and reacting it with various substituted benzyl bromides to create a library of potential inhibitors[22]. Structure-activity relationship (SAR) studies have shown that substituents on the acetophenone ring, particularly benzyloxy groups with halogen substitutions, are favorable for high-affinity binding to the MAO-B active site[22][23].

Caption: Inhibition of Dopamine degradation by an Acetophenone-derived MAO-B inhibitor.

Conclusion and Future Outlook

From its discovery by Charles Friedel to the revolutionary Friedel-Crafts reaction, the history of the substituted acetophenone is a narrative of foundational chemical progress. Initially a laboratory curiosity and a primitive hypnotic, it has evolved into an indispensable molecular scaffold. Its robust and predictable synthesis, primarily via the Friedel-Crafts acylation, provides an accessible entry point to a vast chemical space. The application of these compounds as precursors to a wide range of pharmaceuticals, from common analgesics to complex neuropsychiatric agents, highlights their profound impact on human health.

Looking forward, research continues to focus on developing greener and more efficient synthetic routes, employing novel catalysts to mitigate the environmental impact of traditional methods. Furthermore, the exploration of new acetophenone derivatives as inhibitors, receptor antagonists, and signaling modulators ensures that this simple aromatic ketone will remain a central and powerful tool in the arsenal of chemists and drug developers for the foreseeable future.

References

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Acetophenone as Building Block in Drug Synthesis - StudyRaid. Available at: [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. Available at: [Link]

-

Friedel–Crafts reaction - Grokipedia. Available at: [Link]

-

Synthesis of Acetophenone | PDF | Physical Chemistry - Scribd. Available at: [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

-

Understand friedel-Crafts Acylation Route to Acetophenone - StudyRaid. Available at: [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. Available at: [Link]

-

Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews. Available at: [Link]

-

Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson. Available at: [Link]

-

Production of Acetophenone, Alcohols, Alletrhin, Fine Chemicals, Formaldehyde, Granulated Fertilizers, Anthracene, Barium Potassium Chromate Pigment, Chlorophyll, Chemicals from Acetaldehyde, Fats, Milk, Oranges, Wood, Calcium Cyanamide,.................. | NPCS Blog - Niir Project Consultancy Services (NPCS). Available at: [Link]

-

Earliest History of the Friedel-Crafts Reaction - American Chemical Society. Available at: [Link]

-

Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. Available at: [Link]

-

How will you prepare acetophenone from benzene? (Friedel – Crafts acylation).. Available at: [Link]

-

Acetophenone | Structure, Functional Group & Derivatives - Lesson - Study.com. Available at: [Link]

-

Acetophenone - Wikipedia. Available at: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities - PMC. Available at: [Link]

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - RSC Publishing. Available at: [Link]

-

The Chemistry of Acetophenone: Synthesis and Industrial Uses of CAS 98-86-2. Available at: [Link]

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing). Available at: [Link]

- CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents.

-

The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry. Available at: [Link]

-

James Crafts - chemeurope.com. Available at: [Link]

-

Chimie ParisTech and PSL-Explore celebrate Friedel. Available at: [Link]

-

James Crafts - Wikipedia. Available at: [Link]

-

4-Aminoacetophenone Synthesis Lab Report - 1031 Words - Cram. Available at: [Link]

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC - NIH. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones - Scholars Research Library. Available at: [Link]

-

Reaction of substituted acetophenones with various aryl aldehydes - ResearchGate. Available at: [Link]

-

Acetophenone: Hazards, Synthesis & Uses - Study.com. Available at: [Link]

-

Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).. Available at: [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. Available at: [Link]

-

Substituted acetophenone: Significance and symbolism. Available at: [Link]

-

Acetophenone | Aromatic, Organic, Synthesis - Britannica. Available at: [Link]

-

p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Acetophenone?_Chemicalbook [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 8. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 9. James Crafts - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Acetophenone - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. byjus.com [byjus.com]

- 15. sarthaks.com [sarthaks.com]

- 16. app.studyraid.com [app.studyraid.com]

- 17. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 18. app.studyraid.com [app.studyraid.com]

- 19. nbinno.com [nbinno.com]

- 20. flavorfrenzy.com [flavorfrenzy.com]

- 21. Acetophenone: Hazards, Synthesis & Uses | Study.com [study.com]

- 22. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3',5'-dibenzyloxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3',5'-dibenzyloxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of β2-adrenergic agonists like terbutaline. Its utility in creating complex molecular architectures is significant; however, its chemical structure, an α-bromo ketone, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Bromo-3',5'-dibenzyloxyacetophenone, drawing on data from closely related compounds to ensure a conservative and proactive approach to laboratory safety.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 28924-18-7 | [1] |

| Molecular Formula | C22H19BrO3 | [1] |

| Molecular Weight | 411.29 g/mol | [1] |

| Synonyms | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone, α-Bromo-3,5-dibenzyloxyacetophenone | [2][3] |

| Appearance | Likely a solid (based on related compounds) | N/A |

Hazard Identification and Risk Assessment

GHS Classification (Anticipated, based on related compounds):

-

Skin Corrosion/Irritation: Category 1B[4]

-

Serious Eye Damage/Eye Irritation: Category 1[4]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4]

-

Lachrymator: Substance which increases the flow of tears[5]

Causality of Hazards:

The presence of the α-bromo ketone functional group makes the compound a potent alkylating agent. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack. This reactivity is the underlying cause of its corrosive effects on biological tissues. Upon contact with skin, eyes, or mucous membranes, it can react with nucleophilic functional groups in proteins and other biomolecules, leading to cell damage and severe irritation or burns.[6][7]

The benzyloxy groups, while contributing to the overall size and lipophilicity of the molecule, do not fundamentally alter the reactivity of the α-bromo ketone moiety, which remains the primary driver of its hazardous properties.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of 2-Bromo-3',5'-dibenzyloxyacetophenone, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][8]

-

Ventilation: Ensure adequate ventilation in the laboratory.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Bromo-3',5'-dibenzyloxyacetophenone:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[6][8]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Given the corrosive nature of the compound, consider double-gloving. Inspect gloves for any signs of degradation or perforation before use.[9]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.

-

Full Body Protection: For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.[8]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Caption: Workflow for PPE selection and use.

Experimental Protocols: Synthesis Context

2-Bromo-3',5'-dibenzyloxyacetophenone is commonly synthesized via the bromination of its precursor, 3',5'-dibenzyloxyacetophenone. A typical laboratory-scale synthesis is outlined below.

Synthesis of 2-Bromo-3',5'-dibenzyloxyacetophenone:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3',5'-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and chloroform.[3]

-

Bromination: While stirring the solution, add a solution of copper(II) bromide in a compatible solvent (e.g., ethyl acetate) dropwise at room temperature.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the copper(I) bromide precipitate. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Note: The use of elemental bromine is another potential route for bromination, but copper(II) bromide is often preferred for its milder reaction conditions and higher selectivity.[3]

Caption: Synthetic workflow for 2-Bromo-3',5'-dibenzyloxyacetophenone.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive substance can cause severe damage to the gastrointestinal tract. | [4][6][10] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should not be released into the environment.

Reactivity and Incompatibilities

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Conclusion

2-Bromo-3',5'-dibenzyloxyacetophenone is a valuable synthetic intermediate, but its inherent reactivity as an α-bromo ketone necessitates a high degree of caution. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its synthetic utility. The safety principles outlined in this guide, derived from data on closely related compounds, provide a framework for the responsible use of this and other similarly reactive reagents in the pursuit of scientific advancement.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-3'-methoxyacetophenone. [Link]

-

Hermawan, F., et al. (2024). In silico Approach for Design, Synthesis and Biological Evaluation of Tioxanthone Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

-

Loba Chemie. (2019). 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS. [Link]

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Journal of Molecular Structure.

-

Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 11(3), 269–291. [Link]

- A kind of preparation method of terbutaline sulfate. (2020).

-

Protection From 3-Bromobenzaldehyde: First Aid Measures Description of First Aid Measures General Advice If Inhaled. (n.d.). Scribd. [Link]

Sources

- 1. 2-BROMO-3',5'-DIBENZYLOXYACETOPHENONE [chemicalbook.com]

- 2. Buy Online CAS Number 28924-18-7 - TRC - 2-Bromo-3’,5’-dibenzyloxyacetphenone | LGC Standards [lgcstandards.com]

- 3. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. scribd.com [scribd.com]

- 10. fishersci.ie [fishersci.ie]

solubility of 2-Bromo-3',5'-dibenzyloxyacetophenone in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-3',5'-dibenzyloxyacetophenone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3',5'-dibenzyloxyacetophenone (CAS No: 28924-18-7). As a key intermediate in the synthesis of complex pharmaceutical compounds, a thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring success in formulation and drug development pipelines.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from its molecular structure, the behavior of analogous compounds, and fundamental physicochemical principles to provide a robust predictive framework. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of both qualitative and thermodynamic solubility, empowering researchers to generate reliable, application-specific data.

Introduction: The Critical Role of Solubility

2-Bromo-3',5'-dibenzyloxyacetophenone is a multi-functionalized aromatic ketone. Its molecular architecture makes it a valuable building block in multi-step organic syntheses.[3][4] For researchers, scientists, and drug development professionals, the solubility of such an intermediate is not a trivial parameter; it is a critical determinant of process viability. Inefficient solubility can lead to poor reaction kinetics, challenges in purification via crystallization, and unreliable outcomes in biological screening assays.[5] This guide is designed to bridge the gap in available data by providing both a theoretical understanding of the compound's expected behavior and the practical tools to quantify it.

Molecular Structure and Physicochemical Properties Analysis

A molecule's solubility is fundamentally dictated by its structure. The key features of 2-Bromo-3',5'-dibenzyloxyacetophenone (Molecular Formula: C₂₂H₁₉BrO₃, Molecular Weight: 411.29 g/mol ) are the acetophenone core, two bulky, nonpolar benzyloxy groups, and a bromine atom.[6][7]

-

Acetophenone Core: The polar carbonyl group (C=O) can act as a hydrogen bond acceptor, suggesting favorable interactions with polar aprotic and some polar protic solvents.[8]

-

Dibenzyl Ether Groups (-OCH₂Ph): These two large, nonpolar moieties dominate the molecular surface. Their significant hydrophobic character predicts strong van der Waals interactions and thus favorable solubility in nonpolar and moderately polar organic solvents.[9]

-

Bromine Atom (-Br): The presence of bromine increases the molecular weight and polarizability, which can enhance solubility in nonpolar and halogenated solvents.[10] However, increasing halogenation on an aromatic ring generally decreases solubility in highly polar solvents like water.[10][11]

The molecule is a solid at room temperature, with a reported melting point of 84-86°C.[12] This relatively high melting point suggests a stable crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The overall structure is largely nonpolar and hydrophobic, which is the primary indicator of its general solubility behavior.

Qualitative Solubility Profile

While comprehensive quantitative data is not widely published, qualitative information and analysis of its structure allow for a predictive solubility profile. The principle of "like dissolves like" is the guiding tenet here; solvents with similar polarity to the solute will be most effective.[13]

A supplier datasheet indicates that 2-Bromo-3',5'-dibenzyloxyacetophenone is soluble in Dichloromethane, Ethyl Acetate, and Methanol.[12] Based on this and the structural analysis, we can infer a broader qualitative profile.

Table 1: Predicted Qualitative Solubility of 2-Bromo-3',5'-dibenzyloxyacetophenone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |